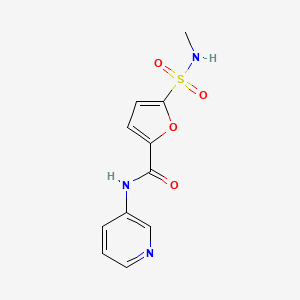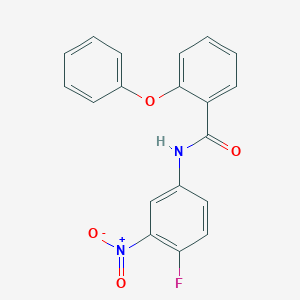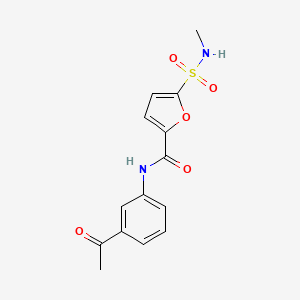
5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide, also known as MSPF, is a synthetic compound that has been used in research for its potential applications and therapeutic effects. It is a small molecule that is structurally similar to other compounds in the pyridin-3-yl-furan family. It has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. MSPF has also been used in research to investigate its effects on biochemical and physiological processes. In
科学研究应用
5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been studied for its potential applications in scientific research. It has been used as an antioxidant, anti-inflammatory, and anti-cancer agent in laboratory experiments. 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has also been used to investigate the effects of oxidative stress on cells and to study the mechanisms of action of various drugs. Additionally, 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been used to investigate the effects of various drugs on biochemical and physiological processes.
作用机制
5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been shown to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been shown to scavenge free radicals, reduce inflammation, and inhibit tumor cell growth and proliferation. Additionally, 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been shown to modulate the activity of various enzymes and receptors, such as cyclooxygenase-2, inducible nitric oxide synthase, and peroxisome proliferators-activated receptor-γ.
Biochemical and Physiological Effects
5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been shown to have several beneficial biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been shown to reduce the production of nitric oxide, which is known to be involved in inflammation and oxidative stress. Furthermore, 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has been shown to inhibit the growth and proliferation of tumor cells.
实验室实验的优点和局限性
5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to manipulate and study. Additionally, it is relatively stable and can be synthesized in a short amount of time. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in organic reactions.
未来方向
There are several possible future directions for research on 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide. First, further research could be conducted to investigate its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could be conducted to investigate the effects of 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide on other biochemical and physiological processes. Furthermore, research could be conducted to investigate the potential synergistic effects of 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide with other compounds. Finally, research could be conducted to develop new methods of synthesis and delivery of 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide.
合成方法
5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide can be synthesized using a two-step process involving the reaction of 5-methylsulfonyl-2-furoic acid with pyridine-3-carbaldehyde in an acidic medium. The first step involves the condensation of the two substrates to form a pyridin-3-yl-furan-2-carboxylic acid. The second step involves the methylation of the carboxylic acid with methylsulfonyl chloride to form 5-(methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide. The reaction conditions are relatively mild and the reaction is completed in a short amount of time.
属性
IUPAC Name |
5-(methylsulfamoyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-12-19(16,17)10-5-4-9(18-10)11(15)14-8-3-2-6-13-7-8/h2-7,12H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYUPUPNBNQTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)
![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577581.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577627.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)